Oral Bioavailability of (-)-Secoisolariciresinol is Quantifiably Superior to its Glucoside Precursor (SDG)
In a comparative pharmacokinetic study in male Wistar rats, orally administered (-)-Secoisolariciresinol (SECO) demonstrated a bioavailability of 25%. In stark contrast, its glycosylated precursor, secoisolariciresinol diglucoside (SDG), exhibited 0% oral bioavailability under identical experimental conditions [1]. This indicates that SDG must first be hydrolyzed to SECO for systemic absorption, making the aglycone the primary bioavailable form.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 25% |
| Comparator Or Baseline | Secoisolariciresinol Diglucoside (SDG): 0% |
| Quantified Difference | Absolute difference of 25 percentage points |
| Conditions | Male Wistar rats; oral dose of 40 mg/kg for SECO and 40 mg/kg for SDG; PK parameters determined by non-compartmental analysis. |
Why This Matters
For in vivo studies requiring oral dosing, selecting the aglycone (-)-Secoisolariciresinol over the glucoside SDG ensures systemic exposure, avoiding the confounding variable of incomplete or variable deglycosylation.
- [1] Mukker, J. K., et al. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats. British Journal of Nutrition. 2015, 113(5), 749-757. View Source
